molecular formula C4H2F8 B11714636 1,1,1,2,2,4,4,4-Octafluorobutane

1,1,1,2,2,4,4,4-Octafluorobutane

Katalognummer: B11714636
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: BJGMDDXEWGMYHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2,4,4,4-Octafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₂F₈. It is a colorless, odorless gas at room temperature and is known for its high chemical stability and low reactivity. This compound is part of the family of perfluorocarbons, which are characterized by the replacement of hydrogen atoms with fluorine atoms, resulting in unique chemical and physical properties .

Vorbereitungsmethoden

1,1,1,2,2,4,4,4-Octafluorobutane can be synthesized through various methods. One common synthetic route involves the fluorination of butane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires high temperatures and pressures to achieve complete fluorination. Industrial production methods often involve the use of specialized reactors and catalysts to optimize yield and purity .

Analyse Chemischer Reaktionen

1,1,1,2,2,4,4,4-Octafluorobutane is known for its high chemical stability, making it relatively inert under standard conditions. it can undergo certain reactions under specific conditions:

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,4,4,4-Octafluorobutane has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of 1,1,1,2,2,4,4,4-Octafluorobutane is primarily related to its physical properties rather than chemical reactivity. Its high density and low solubility in water make it an effective tracer gas in various applications. In plasma etching, it forms reactive fluorine species that can selectively etch materials .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2,2,4,4,4-Octafluorobutane can be compared with other perfluorinated compounds such as:

This compound stands out due to its specific balance of chemical stability, physical properties, and versatility in various applications.

Eigenschaften

Molekularformel

C4H2F8

Molekulargewicht

202.05 g/mol

IUPAC-Name

1,1,1,2,2,4,4,4-octafluorobutane

InChI

InChI=1S/C4H2F8/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2

InChI-Schlüssel

BJGMDDXEWGMYHD-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.